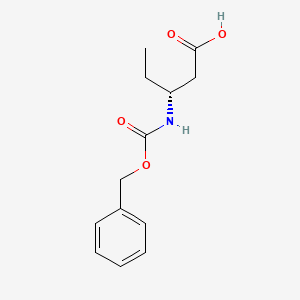
6,7-Difluoro-3,4-dihydro-2H-quinoxaline-1-carboxylic acid tert-butyl ester
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Difluoro-3,4-dihydro-2H-quinoxaline-1-carboxylic acid tert-butyl ester typically involves the reaction of 6,7-difluoroquinoxaline with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often used to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
6,7-Difluoro-3,4-dihydro-2H-quinoxaline-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert it into different hydroquinoxaline derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium iodide in acetone or silver nitrate in ethanol are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines and hydroquinoxalines, which have applications in medicinal chemistry and material science .
Scientific Research Applications
6,7-Difluoro-3,4-dihydro-2H-quinoxaline-1-carboxylic acid tert-butyl ester is used in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex quinoxaline derivatives.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Mechanism of Action
The mechanism of action of 6,7-Difluoro-3,4-dihydro-2H-quinoxaline-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor antagonism, the compound binds to the receptor, blocking the binding of natural ligands and inhibiting signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dichloro-3,4-dihydro-2H-quinoxaline-1-carboxylic acid tert-butyl ester
- 6,7-Dimethyl-3,4-dihydro-2H-quinoxaline-1-carboxylic acid tert-butyl ester
- 6,7-Dibromo-3,4-dihydro-2H-quinoxaline-1-carboxylic acid tert-butyl ester
Uniqueness
6,7-Difluoro-3,4-dihydro-2H-quinoxaline-1-carboxylic acid tert-butyl ester is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity compared to other halogenated or alkyl-substituted quinoxaline derivatives. This uniqueness makes it particularly valuable in medicinal chemistry for the development of drugs with improved efficacy and selectivity .
Properties
IUPAC Name |
tert-butyl 6,7-difluoro-3,4-dihydro-2H-quinoxaline-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N2O2/c1-13(2,3)19-12(18)17-5-4-16-10-6-8(14)9(15)7-11(10)17/h6-7,16H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCNTDNMSHBIDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2=CC(=C(C=C21)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30653028 | |
| Record name | tert-Butyl 6,7-difluoro-3,4-dihydroquinoxaline-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887590-33-2 | |
| Record name | tert-Butyl 6,7-difluoro-3,4-dihydroquinoxaline-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-Bromo-4-formylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416076.png)
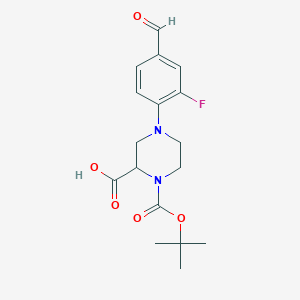
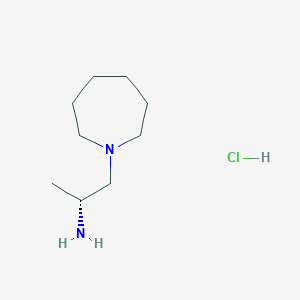
![N-[(4-Aminocyclohexyl)methyl]-4-iodo-N-methylaniline;dihydrochloride](/img/structure/B1416079.png)
![3-Phenyl-1-azaspiro[4.4]nonane hydrochloride](/img/structure/B1416080.png)
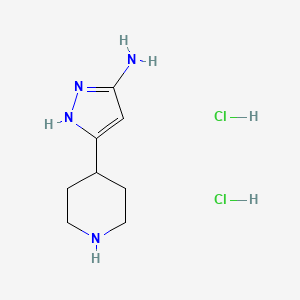
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-2-carboxylic acid](/img/structure/B1416082.png)
![4-[3-Fluoro-2-(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416084.png)
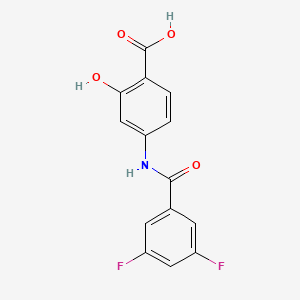

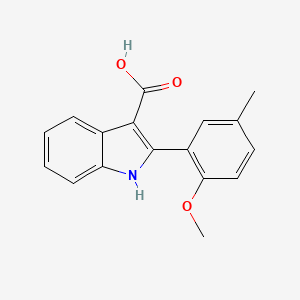
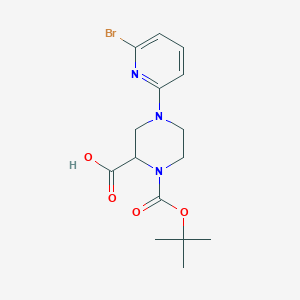
![4-(5-Fluoropyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416096.png)
